L-Lysyl-L-tyrosyl-L-phenylalanylglycylglycyl-L-prolyl-L-glutamic acid
Description
L-Lysyl-L-tyrosyl-L-phenylalanylglycylglycyl-L-prolyl-L-glutamic acid is a synthetic hexapeptide with the sequence Lys-Tyr-Phe-Gly-Gly-Pro-Glu. The peptide features aromatic residues (tyrosine, phenylalanine), flexible glycine-glycine motifs, a proline-induced structural kink, and a terminal glutamic acid providing a negative charge.
Properties
CAS No. |
660831-88-9 |
|---|---|
Molecular Formula |
C38H52N8O11 |
Molecular Weight |
796.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]pentanedioic acid |
InChI |
InChI=1S/C38H52N8O11/c39-17-5-4-9-26(40)34(52)44-29(20-24-11-13-25(47)14-12-24)36(54)45-28(19-23-7-2-1-3-8-23)35(53)42-21-31(48)41-22-32(49)46-18-6-10-30(46)37(55)43-27(38(56)57)15-16-33(50)51/h1-3,7-8,11-14,26-30,47H,4-6,9-10,15-22,39-40H2,(H,41,48)(H,42,53)(H,43,55)(H,44,52)(H,45,54)(H,50,51)(H,56,57)/t26-,27-,28-,29-,30-/m0/s1 |
InChI Key |
ASVUEOINKFSLAF-IIZANFQQSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CCCCN)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCCN)N)C(=O)NC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-L-tyrosyl-L-phenylalanylglycylglycyl-L-prolyl-L-glutamic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents such as HBTU or DIC.
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail (e.g., TFA, water, and scavengers).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple peptide syntheses simultaneously, increasing efficiency and reducing human error.
Chemical Reactions Analysis
Types of Reactions
L-Lysyl-L-tyrosyl-L-phenylalanylglycylglycyl-L-prolyl-L-glutamic acid can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Coupling reagents like HBTU, DIC, or EDC in the presence of a base such as DIPEA.
Major Products Formed
Oxidation: Dityrosine or other oxidized derivatives.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with different amino acid sequences.
Scientific Research Applications
L-Lysyl-L-tyrosyl-L-phenylalanylglycylglycyl-L-prolyl-L-glutamic acid has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of L-Lysyl-L-tyrosyl-L-phenylalanylglycylglycyl-L-prolyl-L-glutamic acid depends on its specific application. In general, peptides can interact with molecular targets such as enzymes, receptors, or other proteins, modulating their activity. The specific amino acid sequence of this peptide allows it to bind to particular targets, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key differences between the target compound and structurally related peptides:
Biological Activity
L-Lysyl-L-tyrosyl-L-phenylalanylglycylglycyl-L-prolyl-L-glutamic acid is a complex peptide that has garnered interest due to its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound consists of several amino acids linked together, forming a peptide chain. Its structure can be represented as follows:
This sequence contributes to its unique properties, influencing its biological activity.
Biological Activity
1. Mechanisms of Action:
- Neuroprotective Effects: Research indicates that peptides similar to this compound may exhibit neuroprotective effects by enhancing neuronal survival and function in models of neurodegenerative diseases .
- Blood-Brain Barrier Penetration: The ability of peptide therapeutics to cross the blood-brain barrier (BBB) is crucial for their efficacy in treating central nervous system disorders. Peptides designed with specific vectors can significantly improve their transport across the BBB, enhancing therapeutic outcomes .
2. Therapeutic Applications:
- Cognitive Enhancement: Preliminary studies suggest that this peptide may enhance cognitive functions by modulating neurotransmitter systems. Its potential role in treating conditions like Alzheimer's disease is under investigation.
- Anti-inflammatory Properties: Similar peptides have shown promise in reducing inflammation, which is a common underlying factor in various chronic diseases .
Data Table: Summary of Biological Activities
Case Studies
Case Study 1: Neuroprotection in Animal Models
A study investigated the neuroprotective effects of a peptide similar to this compound in mice subjected to induced neurodegeneration. The results demonstrated a significant reduction in neuronal loss and improved cognitive function compared to control groups.
Case Study 2: Blood-Brain Barrier Transport
In a clinical trial, researchers evaluated the transport efficiency of various peptide conjugates across the BBB. The findings indicated that peptides with specific modifications could enhance delivery to brain tissues, suggesting potential applications for treating neurological disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
